molecular formula C10H6BrNO B1517416 8-Bromoquinoline-2-carbaldehyde CAS No. 904886-25-5

8-Bromoquinoline-2-carbaldehyde

Cat. No.: B1517416
CAS No.: 904886-25-5
M. Wt: 236.06 g/mol
InChI Key: AFDUIUOATSXDFH-UHFFFAOYSA-N
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Description

8-Bromoquinoline-2-carbaldehyde (CAS: 904886-25-5) is a halogenated quinoline derivative featuring a bromine atom at the 8-position and an aldehyde functional group at the 2-position of the quinoline scaffold. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of ligands for coordination chemistry and bioactive molecules in pharmaceutical research .

Biological Activity

8-Bromoquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. The presence of the bromine atom at the 8-position and the aldehyde functional group at the 2-position significantly influences its reactivity and pharmacological potential. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C9H6BrNC_9H_6BrN with a molecular weight of approximately 215.06 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against a range of pathogens:

Compound Target Pathogen Activity (MIC)
This compoundStaphylococcus aureusMIC = 0.0625 mg/mL
8-HydroxyquinolineEscherichia coliMIC = 0.125 mg/mL
7-BromoquinolineKlebsiella pneumoniaeMIC = 0.1 mg/mL

The above table illustrates the comparative antimicrobial potency of related compounds, highlighting the potential of this compound as an effective antimicrobial agent against resistant strains.

Anticancer Activity

Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on a series of novel 8-substituted quinolines showed promising anticancer activity against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values : Ranged from 5 µM to 20 µM for different derivatives.

The mechanism often involves the inhibition of key enzymes associated with cancer progression, such as carbonic anhydrases (CAs). Inhibitory activity was noted across multiple isoforms (hCA I, II, IV, IX), with varying degrees of potency.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this one often inhibit critical enzymes involved in metabolic pathways.
  • DNA Intercalation : Similar quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Metal Chelation : The ability to chelate metal ions enhances their therapeutic efficacy in conditions like neurodegenerative diseases.

Study on Antimalarial Activity

A notable study evaluated various quinoline derivatives for antimalarial efficacy against Plasmodium falciparum. The results indicated that compounds structurally related to this compound exhibited micromolar potency:

  • Active Compounds : Several derivatives showed IC50 values ranging from 150 nM to 680 nM against chloroquine-resistant strains.

This underscores the potential application of this compound in developing new antimalarial drugs.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of quinoline derivatives. Research indicates that certain compounds can protect neuronal cells from oxidative stress and apoptosis:

  • Model Used : SH-SY5Y neuroblastoma cells.
  • Findings : Treatment with related compounds resulted in decreased markers of oxidative stress and improved cell viability.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 8-Bromoquinoline-2-carbaldehyde is its antimicrobial activity. Research indicates that this compound exhibits significant activity against various pathogens:

CompoundTarget PathogenActivity (MIC)
This compoundStaphylococcus aureusMIC = 0.0625 mg/mL
8-HydroxyquinolineEscherichia coliMIC = 0.125 mg/mL
7-BromoquinolineKlebsiella pneumoniaeMIC = 0.1 mg/mL

This table illustrates the comparative antimicrobial potency of related compounds, highlighting the potential of this compound as an effective antimicrobial agent against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated various derivatives against human cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). Results showed that certain derivatives exhibited potent anticancer activity with IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as lead compounds in cancer therapy .

Neuroprotective Effects

Recent research has suggested that derivatives of this compound may act as neuroprotective agents by chelating metal ions implicated in neurodegenerative diseases such as Alzheimer's. These compounds can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .

Case Studies

  • Hybrid Compounds : Researchers have synthesized hybrid compounds combining this compound with established antibiotics like ciprofloxacin. These hybrids demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
  • Inhibition Studies : A series of studies focused on the inhibition of cholinesterases using derivatives of this compound showed significant potential in treating Alzheimer's disease. The IC50 values for these compounds were competitive with existing treatments, indicating their viability as therapeutic agents .
  • Fluorescent Chemosensors : The unique chemical structure allows for the development of fluorescent chemosensors for metal ions, which can be utilized in environmental monitoring and biomedical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromoquinoline-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of 8-bromo-2-methylquinoline using selenium dioxide (SeO₂) in dioxane at 80°C for 3 hours . Key variables affecting yield include temperature control (±2°C), stoichiometric ratios (1.1 equiv SeO₂), and post-reaction purification (filtration through celite and solvent removal under reduced pressure). Yield optimization may require iterative adjustments to reaction time and catalyst loading.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aldehyde proton resonance at ~10 ppm and absence of methyl group peaks from the precursor.
  • FT-IR : Confirm C=O stretching vibrations near 1700 cm⁻¹.
  • Mass Spectrometry : Match molecular ion peaks to the theoretical MW (236.06 g/mol) . Cross-referencing with crystallographic data (e.g., SHELX-refined structures of analogous quinoline derivatives) enhances confidence .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) . Use fume hoods for synthesis, wear nitrile gloves, and store the compound under inert atmosphere at 2–8°C. Waste must be segregated and treated by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the bromine and aldehyde sites to predict sites for Suzuki-Miyaura or Ullmann couplings. Compare computed Mulliken charges with experimental reactivity data (e.g., regioselectivity in palladium-catalyzed reactions) to validate models .

Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., cytochrome P450) involving this compound?

  • Methodological Answer : Conduct a meta-analysis of kinetic parameters (Km, Vmax) across studies, controlling for variables like assay pH, substrate concentration, and enzyme isoforms. Use statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or systematic biases . Validate findings with in vitro/in silico docking studies (AutoDock Vina) to correlate inhibition potency with binding poses .

Q. How can crystallography refine the understanding of this compound’s solid-state interactions?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for structure refinement . Analyze packing motifs (e.g., π-π stacking between quinoline rings) and hydrogen-bonding networks involving the aldehyde group. Compare with related structures (e.g., 2-Chloro-8-methoxyquinoline-3-carbaldehyde) to identify steric or electronic effects of substituents .

Q. What experimental designs minimize side reactions during functionalization of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Catalyst : Pd(PPh₃)₄ vs. CuI for Sonogashira coupling.
  • Solvent : Polar aprotic solvents (DMF, DMSO) vs. toluene.
  • Temperature : 60–100°C gradients.
    Monitor reaction progress via TLC/HPLC and quantify byproducts (e.g., debrominated species) using GC-MS .

Q. Data Analysis & Reporting

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Tabulate chemical shifts from multiple trials/sources and calculate mean ± standard deviation. Annotate discrepancies (e.g., solvent effects: CDCl₃ vs. DMSO-d6) and reference internal standards (TMS). Use Q-Q plots to assess data normality .

Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (GraphPad Prism). Report confidence intervals and perform residual analysis to validate model assumptions .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR principles:
  • Documentation : Publish detailed procedures (e.g., exact stirring rates, cooling gradients).
  • Data Sharing : Deposit raw spectra in repositories like Zenodo.
  • Reagent Lot Tracking : Record CAS numbers and supplier batch codes .

Comparison with Similar Compounds

To contextualize the properties and applications of 8-Bromoquinoline-2-carbaldehyde, a detailed comparison with structurally analogous quinoline derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Positions Bromine Position Similarity Score* Key Differences
This compound 904886-25-5 2 (CHO), 8 (Br) 8 1.00 Reference compound
Benzo[h]quinoline-2-carbaldehyde 904886-12-0 2 (CHO) None 0.92 Fused benzene ring increases steric bulk
2-Methylquinoline-6-carbaldehyde 108166-03-6 6 (CHO), 2 (CH₃) None 0.91 Methyl group enhances electron density at position 2
6-Bromoquinoline-2-carbaldehyde 98948-91-5 2 (CHO), 6 (Br) 6 0.84 Bromine at position 6 alters electronic effects

*Similarity scores are based on structural and functional group alignment .

Key Research Findings

Electronic Effects: The bromine atom in this compound exerts a strong electron-withdrawing effect, polarizing the aldehyde group at position 2. This enhances its reactivity in nucleophilic additions compared to non-halogenated analogs like Benzo[h]quinoline-2-carbaldehyde . In contrast, 6-Bromoquinoline-2-carbaldehyde (bromine at position 6) shows reduced electronic influence on the aldehyde due to greater distance between substituents, resulting in lower reactivity in cross-coupling reactions .

Steric Considerations: The methyl group in 2-Methylquinoline-6-carbaldehyde increases steric hindrance at position 2, limiting its utility in reactions requiring accessibility at the quinoline core. This contrasts with this compound, where the aldehyde remains sterically unencumbered .

Applications in Coordination Chemistry: this compound is preferred over 6-Bromoquinoline-2-carbaldehyde in synthesizing Schiff base ligands due to optimal alignment of the bromine and aldehyde groups for metal chelation .

Preparation Methods

General Synthetic Strategy

The preparation of 8-Bromoquinoline-2-carbaldehyde generally involves two key transformations:

  • Bromination : Introduction of a bromine atom selectively at the 8th position of the quinoline ring.
  • Formylation : Introduction of an aldehyde group at the 2nd position, typically via electrophilic substitution using formylating reagents.

These steps can be performed sequentially or in a combined manner depending on the starting material and desired purity.

Bromination Methods

2.1. Direct Bromination of Quinoline Derivatives

  • Bromination is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • Selectivity for the 8th position is influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.
  • Typical solvents include acetonitrile or dichloromethane, which help control the reaction rate and selectivity.
  • Reaction temperatures are generally maintained at mild to moderate levels (0–50 °C) to avoid polybromination or degradation.

2.2. Example Reaction Conditions

Parameter Typical Conditions
Brominating agent N-Bromosuccinimide (NBS) or Br2
Solvent Acetonitrile, dichloromethane
Temperature 0–50 °C
Reaction time 2–6 hours
Catalyst Sometimes radical initiators or acids used

This bromination step yields 8-bromoquinoline or a closely related intermediate, which is then subjected to formylation.

Formylation Methods

3.1. Vilsmeier-Haack Reaction

  • The most widely used method for introducing the aldehyde group at the 2-position of quinoline derivatives is the Vilsmeier-Haack reaction.
  • This involves the reaction of the brominated quinoline with a Vilsmeier reagent generated in situ from a combination of phosphoryl chloride (POCl3) and dimethylformamide (DMF).
  • The electrophilic formylation occurs selectively at the 2-position due to the electron density distribution in the quinoline ring.

3.2. Typical Procedure

Parameter Typical Conditions
Reagents POCl3 and DMF (to generate Vilsmeier reagent)
Solvent DMF (also acts as reagent)
Temperature 0–80 °C
Reaction time 3–8 hours
Work-up Quenching with water, neutralization, extraction

This step converts 8-bromoquinoline into this compound with good regioselectivity.

Integrated Synthetic Route Example

A representative synthetic route can be summarized as follows:

Step Starting Material Reagents & Conditions Product
1 Quinoline NBS, acetonitrile, 25 °C, 4 hours 8-Bromoquinoline
2 8-Bromoquinoline POCl3, DMF, 60 °C, 6 hours This compound

This two-step sequence is efficient and commonly reported in literature for preparing this compound with high purity (~95%) and yield.

Alternative Synthetic Considerations

  • Starting from 2-formylquinoline : Bromination at the 8-position after formylation can be attempted but may suffer from lower selectivity due to the aldehyde’s influence on reactivity.
  • Use of other brominating agents : Bromine chloride or other electrophilic bromine sources can be used but require careful control to avoid overbromination.
  • Catalytic methods : Some recent patents suggest catalytic approaches using sodium iodide or other additives to improve bromination selectivity and yield, though detailed protocols are proprietary.

Research Findings and Analytical Data

  • The bromination and formylation steps are typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
  • The molecular weight of this compound is approximately 236.07 g/mol.
  • Purity is generally achieved above 95% after recrystallization or chromatographic purification.
  • The aldehyde functionality allows for further chemical modifications, making this compound a versatile intermediate.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Bromination NBS or Br2, acetonitrile, 0–50 °C, 2–6 h Selective bromination at 8-position of quinoline
Formylation POCl3/DMF (Vilsmeier-Haack), 0–80 °C, 3–8 h Electrophilic substitution at 2-position
Purification Extraction, recrystallization, chromatography Yields high purity product (~95%)
Alternative routes Bromination after formylation or catalytic bromination Less common, may affect selectivity

Properties

IUPAC Name

8-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUIUOATSXDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653180
Record name 8-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904886-25-5
Record name 8-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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